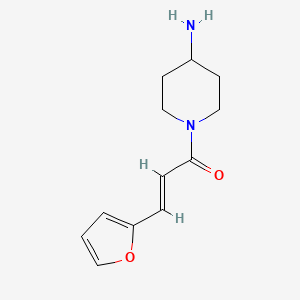
(2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as 2-furanone, is an organic compound belonging to the class of furanones. It is a white solid with a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol. 2-furanone is a versatile compound with a range of applications in the fields of chemistry, biochemistry, medicine, and pharmacology. It is widely studied for its potential as a therapeutic agent and as a tool in the development of new drugs.
Applications De Recherche Scientifique
Photophysical Properties and Solvatochromic Effects
Research on chalcone derivatives, such as the study of their photophysical properties, has shown significant interest due to their potential applications. For instance, chalcones containing furan rings exhibit notable solvatochromic effects, which are shifts in absorption and fluorescence spectra in response to solvent polarity changes. This characteristic can be valuable in developing sensors and understanding intramolecular charge transfer mechanisms (Kumari et al., 2017).
Antibacterial Activity
Chalcone derivatives synthesized from reactions involving furan units have been explored for their antimicrobial properties. A study on novel synthesized pyrazole derivatives from furan-containing chalcones demonstrated significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Khumar et al., 2018). These findings indicate the potential of furan-containing compounds in developing new antimicrobial agents.
Antioxidant Agents
Another area of interest is the synthesis of chalcone derivatives for their antioxidant properties. Catalytic synthesis of novel chalcone derivatives incorporating furan rings has shown these compounds to be highly potent antioxidants (Prabakaran et al., 2021). This application is crucial in pharmaceuticals and nutraceuticals, where antioxidants play a vital role in combating oxidative stress-related diseases.
Nonlinear Optical Materials
Furan-based chalcone materials are also being researched for their potential in nonlinear optical applications. The synthesis and growth of novel methyl furan-based chalcone crystals have shown promising results, with higher second harmonic generation efficiency than standard materials (Satheeshchandra et al., 2020). These findings open up possibilities for their use in optoelectronic devices.
Propriétés
IUPAC Name |
(E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-5-7-14(8-6-10)12(15)4-3-11-2-1-9-16-11/h1-4,9-10H,5-8,13H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBALOVOIRMNRDV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N)C(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1486472.png)

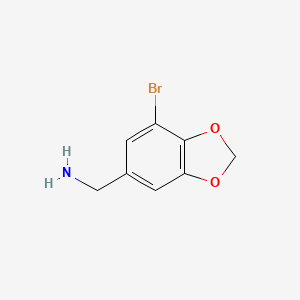
![N-[(4-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486479.png)

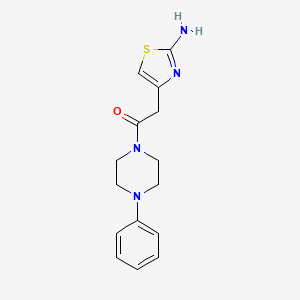
![4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1486485.png)
![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)
![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)

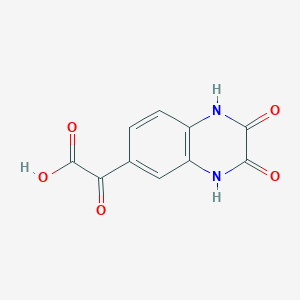

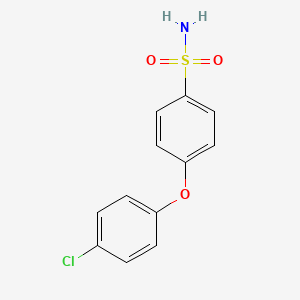
![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)